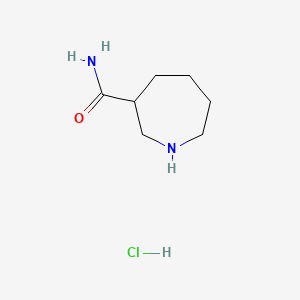![molecular formula C20H8N6O8 B8200945 4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone is a complex organic compound with the molecular formula C10H6N4O4 and a molecular weight of 246.18 g/mol This compound is characterized by its unique structure, which includes two pyrrolo[3,4-f]isoindole units connected by a bipyrrolo linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines .
科学研究应用
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
- 3’,4’,5’,6’-tetra(4-aminophenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine
- [1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-3,3’‘’,5,5’‘’-tetraamine
Uniqueness
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone is unique due to its bipyrrolo linkage and the presence of multiple amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
8-amino-2-(8-amino-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8N6O8/c21-11-7-3(13(27)23-15(7)29)1-5-9(11)19(33)25(17(5)31)26-18(32)6-2-4-8(16(30)24-14(4)28)12(22)10(6)20(26)34/h1-2H,21-22H2,(H,23,27,29)(H,24,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVZDGUBRJNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C3=C1C(=O)N(C3=O)N4C(=O)C5=C(C4=O)C(=C6C(=C5)C(=O)NC6=O)N)N)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
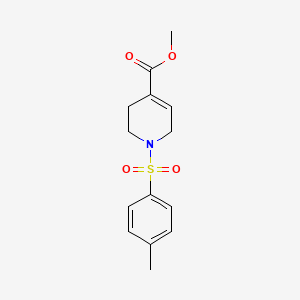

![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)
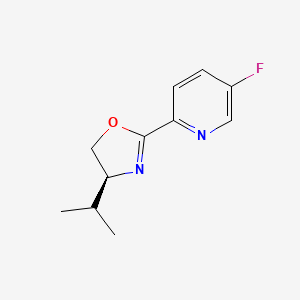
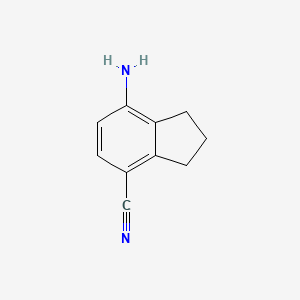
![(1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B8200892.png)
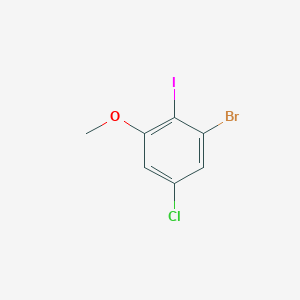
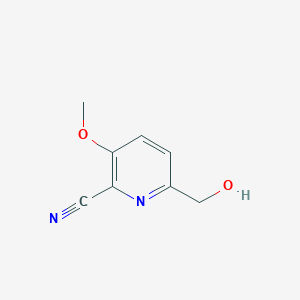
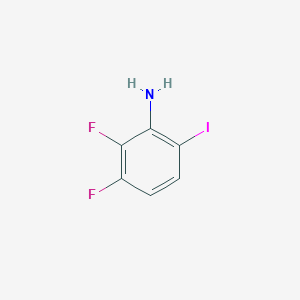
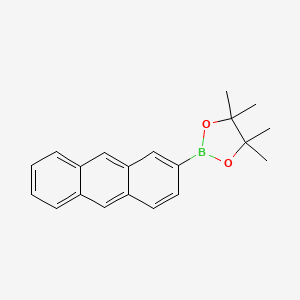
![N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8200937.png)
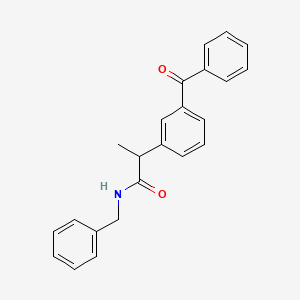
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
